molecular formula C15H21NO4 B8167049 tert-Butyl (2-(4-formyl-3-methylphenoxy)ethyl)carbamate

tert-Butyl (2-(4-formyl-3-methylphenoxy)ethyl)carbamate

Cat. No.: B8167049
M. Wt: 279.33 g/mol
InChI Key: LYNLCSJUWHMLED-UHFFFAOYSA-N
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Description

tert-Butyl (2-(4-formyl-3-methylphenoxy)ethyl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a formyl group, and a methylphenoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(4-formyl-3-methylphenoxy)ethyl)carbamate typically involves the reaction of 4-formyl-3-methylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reacted with 2-aminoethanol to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (2-(4-formyl-3-methylphenoxy)ethyl)carbamate can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: tert-Butyl (2-(4-formyl-3-methylphenoxy)ethyl)carbamate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the activity of certain enzymes.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific enzymes or receptors. Its ability to undergo various chemical transformations makes it a versatile scaffold for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(4-formyl-3-methylphenoxy)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The phenoxy group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

  • tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate
  • tert-Butyl (2-(4-formylphenoxy)ethyl)carbamate
  • tert-Butyl (2-(3-methylphenoxy)ethyl)carbamate

Comparison: tert-Butyl (2-(4-formyl-3-methylphenoxy)ethyl)carbamate is unique due to the presence of both a formyl group and a methyl group on the phenoxy ring. This combination of functional groups imparts distinct reactivity and binding properties compared to similar compounds. The presence of the tert-butyl group also enhances the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal and industrial chemistry.

Properties

IUPAC Name

tert-butyl N-[2-(4-formyl-3-methylphenoxy)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-11-9-13(6-5-12(11)10-17)19-8-7-16-14(18)20-15(2,3)4/h5-6,9-10H,7-8H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNLCSJUWHMLED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCNC(=O)OC(C)(C)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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